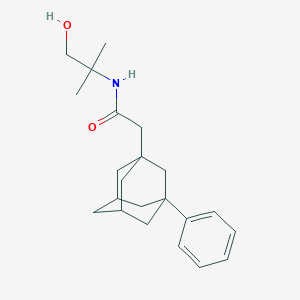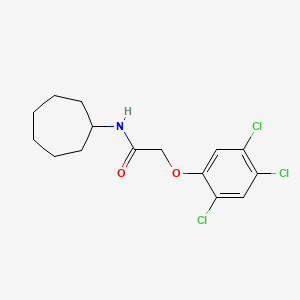
N-cycloheptyl-2-(2,4,5-trichlorophenoxy)acetamide
描述
N-cycloheptyl-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as 'CPTA' is a synthetic herbicide compound. It belongs to the chemical family of phenoxyacetamides and is widely used in agriculture to control weeds.
作用机制
CPTA inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC) in plants. ACC is an essential enzyme involved in the biosynthesis of fatty acids, which are critical components of cell membranes. CPTA binds to the biotin carboxylase (BC) domain of ACC, preventing the enzyme from converting acetyl-CoA to malonyl-CoA. This inhibition leads to a decrease in fatty acid synthesis, which in turn disrupts the hormonal balance of the plant.
Biochemical and Physiological Effects
CPTA has been shown to have a selective mode of action, meaning it only affects target plants and not non-target organisms. This selectivity is due to the specificity of the herbicide for the ACC enzyme, which is present only in plants and some bacteria. CPTA has no known adverse effects on human health or the environment when used according to recommended guidelines.
实验室实验的优点和局限性
CPTA is a valuable tool for studying the physiology and biochemistry of plants. Its selectivity and potency make it an ideal herbicide for use in laboratory experiments. However, its high toxicity and potential for environmental contamination limit its use in field trials.
未来方向
There are several areas of research that could benefit from further investigation into the properties and applications of CPTA. These include:
1. Development of new formulations of CPTA that are more environmentally friendly and less toxic.
2. Investigation of the molecular mechanisms underlying the selectivity of CPTA for the ACC enzyme.
3. Exploration of the potential use of CPTA as a tool for studying the hormonal regulation of plant growth and development.
4. Examination of the potential for CPTA to be used in combination with other herbicides to improve weed control efficacy.
Conclusion
In conclusion, N-cycloheptyl-2-(2,4,5-trichlorophenoxy)acetamide (CPTA) is a synthetic herbicide compound that has been extensively studied for its herbicidal properties. Its mechanism of action involves the inhibition of the ACC enzyme in plants, leading to disruption of hormonal balance and eventual death of the plant. CPTA has several advantages as a laboratory tool, but its high toxicity and potential for environmental contamination limit its use in field trials. Further research is needed to explore the potential applications of CPTA in plant physiology and weed control.
科学研究应用
CPTA has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf plants. CPTA works by inhibiting the growth of target plants by interfering with their hormonal balance. It disrupts the synthesis of auxin, a plant hormone that regulates growth and development. This disruption leads to stunted growth, chlorosis, and eventually death of the plant.
属性
IUPAC Name |
N-cycloheptyl-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO2/c16-11-7-13(18)14(8-12(11)17)21-9-15(20)19-10-5-3-1-2-4-6-10/h7-8,10H,1-6,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOYPBBEZIJWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(2,4,5-trichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



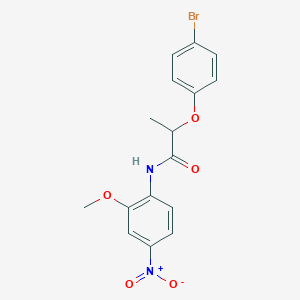
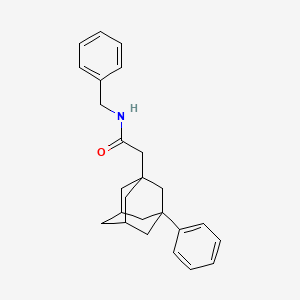
![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B4112822.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4112826.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112832.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]piperidin-3-ol](/img/structure/B4112854.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)
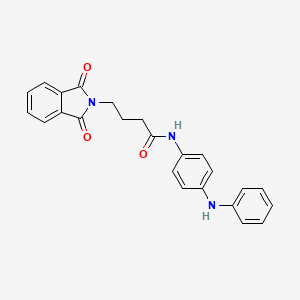
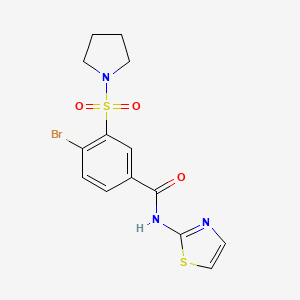
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112881.png)
![5-chloro-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4112889.png)
